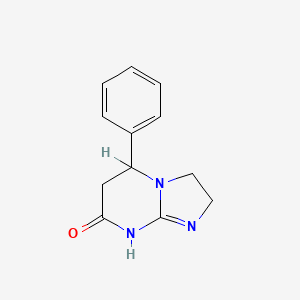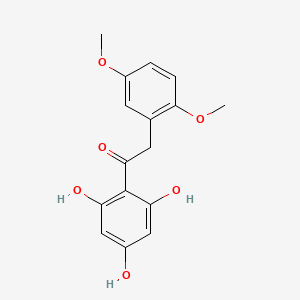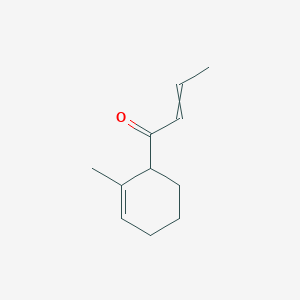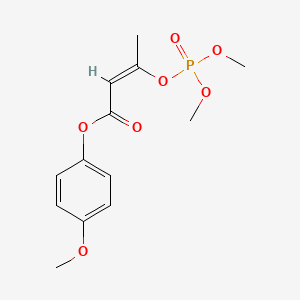
1,4-Benzenediol, bis(1-methylpentadecyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,4-Benzenediol, bis(1-methylpentadecyl)- is an organic compound that belongs to the class of dihydroxybenzenes, also known as benzenediols. These compounds are characterized by the presence of two hydroxyl groups attached to a benzene ring. The specific structure of 1,4-Benzenediol, bis(1-methylpentadecyl)- includes two long alkyl chains (1-methylpentadecyl) attached to the benzene ring, making it a unique derivative of hydroquinone .
Méthodes De Préparation
The synthesis of 1,4-Benzenediol, bis(1-methylpentadecyl)- typically involves the alkylation of hydroquinone. The reaction conditions often include the use of strong bases and alkyl halides to introduce the long alkyl chains onto the benzene ring. Industrial production methods may involve the use of catalysts to enhance the reaction efficiency and yield .
Analyse Des Réactions Chimiques
1,4-Benzenediol, bis(1-methylpentadecyl)- undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The compound can be reduced back to its hydroquinone form.
Substitution: The alkyl chains can undergo substitution reactions with other reagents. Common reagents used in these reactions include hydrogen peroxide for oxidation and reducing agents like sodium borohydride for reduction.
Applications De Recherche Scientifique
1,4-Benzenediol, bis(1-methylpentadecyl)- has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of other complex organic molecules.
Biology: Studied for its potential antioxidant properties due to the presence of hydroxyl groups.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and antimicrobial properties.
Industry: Utilized in the production of polymers and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 1,4-Benzenediol, bis(1-methylpentadecyl)- involves its interaction with various molecular targets. The hydroxyl groups can donate hydrogen atoms, acting as antioxidants. The long alkyl chains may interact with lipid membranes, affecting their fluidity and function. These interactions can influence various biochemical pathways, leading to the compound’s observed effects .
Comparaison Avec Des Composés Similaires
1,4-Benzenediol, bis(1-methylpentadecyl)- can be compared with other similar compounds such as:
Catechol (1,2-dihydroxybenzene): Another dihydroxybenzene with hydroxyl groups in the ortho position.
Resorcinol (1,3-dihydroxybenzene): A dihydroxybenzene with hydroxyl groups in the meta position.
Hydroquinone (1,4-dihydroxybenzene): The parent compound with hydroxyl groups in the para position. The uniqueness of 1,4-Benzenediol, bis(1-methylpentadecyl)- lies in its long alkyl chains, which impart distinct physical and chemical properties compared to its simpler counterparts.
Propriétés
Numéro CAS |
63451-51-4 |
|---|---|
Formule moléculaire |
C38H70O2 |
Poids moléculaire |
559.0 g/mol |
Nom IUPAC |
2,5-di(hexadecan-2-yl)benzene-1,4-diol |
InChI |
InChI=1S/C38H70O2/c1-5-7-9-11-13-15-17-19-21-23-25-27-29-33(3)35-31-38(40)36(32-37(35)39)34(4)30-28-26-24-22-20-18-16-14-12-10-8-6-2/h31-34,39-40H,5-30H2,1-4H3 |
Clé InChI |
BLWQZSLAARXNGD-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCCCCC(C)C1=CC(=C(C=C1O)C(C)CCCCCCCCCCCCCC)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[1-(2-Methylpropane-2-sulfonyl)ethyl]benzene](/img/structure/B14493582.png)
![2-{[4-(Diethylamino)anilino]methyl}-4-nonylphenol](/img/structure/B14493587.png)

![N-[1-Hydroxy-2-(hydroxymethyl)butan-2-yl]-3-oxobutanamide](/img/structure/B14493598.png)



![{1-[(Hydrazinylmethylidene)amino]propyl}phosphonic acid](/img/structure/B14493635.png)


![3,3'-[(Diethylsilanediyl)bis(oxy)]bis(3-methyloctan-2-one)](/img/structure/B14493655.png)



